molecular formula C12H16N2 B1531065 2-Benzyl-2,6-diazaspiro[3.3]heptane CAS No. 1194508-28-5

2-Benzyl-2,6-diazaspiro[3.3]heptane

Cat. No. B1531065
CAS RN: 1194508-28-5
M. Wt: 188.27 g/mol
InChI Key: BSGJWDYVBDFDFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro [3.3]heptane building block is reported . The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro [3.3]heptanes .


Molecular Structure Analysis

The molecular weight of “2-Benzyl-2,6-diazaspiro[3.3]heptane” is 188.27 . The IUPAC name is 2-benzyl-2,6-diazaspiro [3.3]heptane . The InChI code is 1S/C12H16N2/c1-2-4-11 (5-3-1)6-14-9-12 (10-14)7-13-8-12/h1-5,13H,6-10H2 .


Physical And Chemical Properties Analysis

“2-Benzyl-2,6-diazaspiro[3.3]heptane” is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, were synthesized using efficient sequences, highlighting their potential as building blocks in drug discovery. These methods enable the preparation of these compounds either as part of a library or individually on a larger scale (Guerot et al., 2011).
  • The development of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid introduced new sterically constrained amino acids for chemistry, biochemistry, and drug design applications. The synthesis process involved ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles (Radchenko et al., 2010).

Drug Discovery and Biological Studies

  • Spirocyclic compounds, including diazaspiro cores, were explored as piperazine bioisosteres in the development of σ2 receptor ligands. Although replacing the piperazine moiety with diazaspiroalkanes in some cases led to a loss in affinity, certain diazabicyclo and amino analogs showed nanomolar affinities, underscoring the nuanced role these structures play in ligand-receptor interactions (Xu et al., 2022).

Chemical Properties and Reactions

  • The intramolecular imino-ene reaction of 2H-azirines with alkenes presented a method to construct spiro NH aziridines incorporating a 1,5-diazaspiro[2.4]heptane core. This approach showcases the chemical versatility of diazaspiro[3.3]heptane derivatives in forming complex (poly)cyclic alkaloids (Liu et al., 2018).
  • A computational study on spirocyclic compounds, including dinitro-2,6-diaza-1,3,5,7-tetraoxaspiro[3.3]heptane, explored their potential as energetic materials, revealing specific conformations and detonation parameters that underscore the applicability of these compounds beyond biological systems (Seok, 2014).

Safety and Hazards

The safety information for “2-Benzyl-2,6-diazaspiro[3.3]heptane” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

2-benzyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGJWDYVBDFDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676485
Record name 2-Benzyl-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194508-28-5
Record name 2-Benzyl-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyl-2,6-diazaspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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